molecular formula C12H8F3N3O B2488197 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318497-84-6

1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2488197
CAS No.: 318497-84-6
M. Wt: 267.211
InChI Key: VVKNUTMKTBJMIX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that features a trifluoromethyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with its target, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Methoxyphenyl)-5-(difluoromethyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile

Uniqueness

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-19-10-4-2-9(3-5-10)18-11(12(13,14)15)8(6-16)7-17-18/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKNUTMKTBJMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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